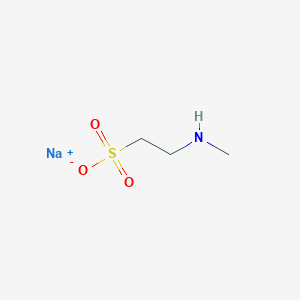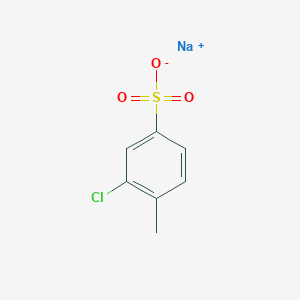![molecular formula C12H13N3OS B7821311 2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B7821311.png)
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an amino group at the 2-position, a sulfanylmethyl group attached to a 4-methylphenyl ring at the 6-position, and a keto group at the 4-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to stabilize the pyrimidine ring.
S-Methylation:
Oxidation: The compound is then oxidized to form the desired methylsulfonyl derivative.
Formation of Guanidines: Finally, the compound is treated with suitable amines to form guanidines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in microbial metabolism or inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2-(4-methylsulfonylphenyl) indole derivatives: Compounds with a similar sulfanylmethyl group but different core structures.
Uniqueness
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-10(5-3-8)17-7-9-6-11(16)15-12(13)14-9/h2-6H,7H2,1H3,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVQJAEGVOEDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate](/img/structure/B7821235.png)










